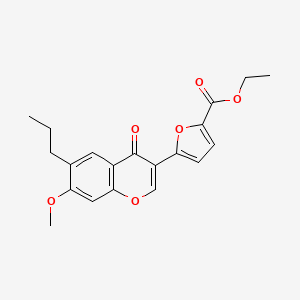

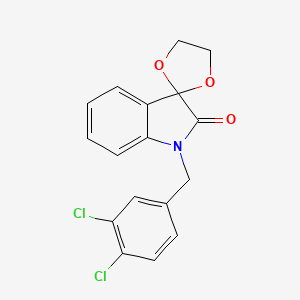

![molecular formula C26H22ClN3O3 B2761489 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-50-3](/img/no-structure.png)

3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indole derivatives has witnessed considerable activity in recent years due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Chemical Reactions Analysis

Indoles have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .

Aplicaciones Científicas De Investigación

Structural and Photochromic Studies

Structural Analysis : Research on related compounds highlights the importance of structural analysis in understanding molecular interactions and properties. For instance, studies on dimethylformamide solvates of heterocyclic compounds reveal insights into the crystalline structure and hydrogen bonding patterns, which are crucial for designing materials with specific optical or electronic properties (Low et al., 2004).

Photochromic Properties : The synthesis and investigation of photochromic properties in compounds, such as 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, suggest potential applications in developing photoresponsive materials. These materials could be used in optical storage devices, sensors, or smart coatings, showcasing the versatility of heterocyclic compounds in materials science (Makarova et al., 2011).

Synthesis and Modification for Biological Applications

- Novel Antibacterial Agents : The synthesis of novel compounds with antibacterial efficacy demonstrates the potential of heterocyclic compounds in medical chemistry. For example, derivatives of indole and their modifications have been explored for their antibacterial properties, providing a basis for developing new therapeutic agents (Sheikh et al., 2009).

Molecular Sensing and Nonlinear Optical Properties

Chemosensors : Certain rhodamine-based compounds have been identified as dual chemosensors for metal ions, highlighting the application of complex heterocyclic compounds in environmental monitoring and bioimaging. Such sensors can detect metal ions with high specificity and sensitivity, useful in various scientific and industrial applications (Roy et al., 2019).

Nonlinear Optical Materials : The study of the third-order nonlinear optical properties of novel compounds suggests their applicability in developing optical devices, such as power limiters, modulators, or photonic switches. These materials are crucial for advancing optical computing and communication technologies (Shettigar et al., 2009).

Direcciones Futuras

The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is a promising future for the development and study of such compounds.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate, which is then reacted with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "4-methoxybenzylamine", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable solvent and a dehydrating agent to form the imine intermediate.", "Step 2: Addition of the imine intermediate to a solution of 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at a suitable temperature and for a suitable time to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

Número CAS |

887221-50-3 |

Fórmula molecular |

C26H22ClN3O3 |

Peso molecular |

459.93 |

Nombre IUPAC |

3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |

InChI |

InChI=1S/C26H22ClN3O3/c1-16-7-12-22-21(13-16)23-24(28(22)2)25(31)30(19-6-4-5-18(27)14-19)26(32)29(23)15-17-8-10-20(33-3)11-9-17/h4-14H,15H2,1-3H3 |

Clave InChI |

DZBDMTQPRSQAME-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)OC)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)

![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)

![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)

![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)

![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)

![2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride](/img/structure/B2761429.png)